molecular formula C7H6F3NO3S B8365387 [4-(trifluoromethyl)phenyl] sulfamate

[4-(trifluoromethyl)phenyl] sulfamate

Cat. No.: B8365387
M. Wt: 241.19 g/mol
InChI Key: GAQDSBGIBYHVQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(Trifluoromethyl)phenyl] sulfamate is a specialized aryl sulfamate ester that serves as a versatile and robust electrophilic building block in modern synthetic chemistry, particularly in Pd-catalyzed cross-coupling reactions . These reactions are fundamental to the synthesis of pharmaceuticals and fine chemicals. The integration of the sulfamate functional group with the electron-deficient 4-(trifluoromethyl)phenyl ring creates a unique reagent profile that is valuable for constructing complex molecular architectures. The primary research application of this compound is its use as an electrophile in metal-catalyzed reactions. It has been successfully implemented in pioneering protocols for Pd-catalyzed Suzuki-Miyaura couplings at room temperature, demonstrating excellent functional group tolerance and yielding biaryl products that are core structures in many active pharmaceutical ingredients . Furthermore, its utility has been expanded to the first reported Hiyama-Denmark reactions using aryl sulfamates , providing a less toxic alternative to traditional boron-based coupling by utilizing organosilicon nucleophiles . The compound's research value is enhanced by the properties of the trifluoromethyl group , a common motif in drug design. This group is known to improve a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins due to its high electronegativity and lipophilicity . The sulfamate group itself acts as a handle for cross-coupling, and can be readily prepared from ubiquitous phenolic precursors, allowing for diverse structural modifications early in a synthetic sequence . As such, this compound is a reagent of interest for medicinal chemists exploring structure-activity relationships, particularly in the development of novel compounds for anticancer and antidiabetic research, where the trifluoromethyl aryl motif is frequently encountered . This product is intended for use in a laboratory setting by qualified professionals. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C7H6F3NO3S

Molecular Weight

241.19 g/mol

IUPAC Name

[4-(trifluoromethyl)phenyl] sulfamate

InChI

InChI=1S/C7H6F3NO3S/c8-7(9,10)5-1-3-6(4-2-5)14-15(11,12)13/h1-4H,(H2,11,12,13)

InChI Key

GAQDSBGIBYHVQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)OS(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sulfamic acid 4-trifluoromethyl-phenyl ester typically involves the reaction of sulfamic acid with 4-trifluoromethyl-phenol under specific conditions. One common method involves the use of a dehydrating agent to facilitate the esterification process. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: [4-(trifluoromethyl)phenyl] sulfamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have demonstrated the significant anticancer potential of compounds derived from [4-(trifluoromethyl)phenyl] sulfamate. For instance, a series of oxadiazole derivatives, including N-(4-(trifluoromethyl)phenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine, exhibited promising activity against various cancer cell lines such as melanoma and leukemia. The compound showed a growth inhibition percentage (GI%) comparable to or better than established treatments like imatinib .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell Line Tested% GI
6hNCI-H52253.24
6hK-56247.22
6hMOLT-443.87
6hLOX-IMVI43.62
6hHL-60(TB)40.30

The antioxidant activity of these compounds was also evaluated, with one derivative showing an IC50 value of 15.14 μM, indicating strong potential for therapeutic use in oxidative stress-related conditions .

2. Antimicrobial Properties

In addition to anticancer applications, this compound derivatives have been synthesized and tested for antimicrobial activity. A study highlighted that derivatives based on this compound demonstrated potent inhibitory effects against Staphylococcus aureus with low minimum inhibitory concentrations (MICs) and significant bactericidal effects . The compounds were also effective against biofilm formation, which is crucial for treating chronic infections.

Table 2: Antimicrobial Activity Against Staphylococcus aureus

Compound IDMIC (μg/mL)Bactericidal Effect
59LowYes
74LowYes

Electrochemical Applications

3. Sensor Development

The compound's properties have been utilized in the development of electrochemical sensors. For example, polymeric layers derived from [4-(trifluoromethyl)phenyl] thiophene were synthesized for the detection of synthetic stimulants using voltammetry techniques. The modified electrodes exhibited high sensitivity and selectivity for analytes like buphedrone and naphyrone, demonstrating the practical application of this compound in sensor technology .

Table 3: Electrochemical Sensor Performance

AnalyteDetection Range (μmol L−1)Sensitivity (μg mL−1)
Buphedrone1–110.43–0.56
Naphyrone1–110.43–0.56

Diabetes Management

4. Antidiabetic Properties

Recent research has identified a chiral molecule derived from this compound as a potential multitarget antidiabetic agent. The compound exhibited significant inhibition against key enzymes involved in carbohydrate metabolism such as α-glucosidase and α-amylase, with IC50 values indicating strong efficacy . This suggests that derivatives of this compound could be developed into therapeutic agents for managing diabetes.

Table 4: Inhibition of Antidiabetic Targets

Target EnzymeIC50 (μM)
α-Glucosidase6.28
α-Amylase4.58
Protein Tyrosine Phosphatase 1B (PTP1B)0.91

Mechanism of Action

The mechanism of action of sulfamic acid 4-trifluoromethyl-phenyl ester involves its reactivity with various nucleophiles and electrophiles. The compound can act as an electrophile in substitution reactions, where the ester group is replaced by a nucleophile. In hydrolysis reactions, water acts as a nucleophile, attacking the sulfur atom and leading to the cleavage of the ester bond . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enzyme Inhibition Profiles (Ki Values)

The inhibitory activity of sulfamate derivatives against CA isoforms is highly dependent on substituent chemistry. Below is a comparative analysis based on Ki values (nM) from preclinical studies (Table 1):

Compound hCAI hCAII hCAIX hCAXII Key Substituent
S4 5600 546 7 2 3',5'-Dimethylphenyl ureido
FC9-399A 1230 450 6 4 4-Nitrophenyl ureido
U-104 5080 9640 45 4.5 4-Fluorophenyl carbonyl
Compound 25 23.4 15 0.9 5.7 3-Nitrophenyl carbamoyl
[4-(CF₃)phenyl] sulfamate N/A N/A N/A N/A 4-Trifluoromethylphenyl
Key Observations:
  • Electron-Withdrawing Groups Enhance Selectivity: Nitro (-NO₂) substituents (e.g., FC9-399A, Compound 25) exhibit superior hCAIX/XII inhibition (Ki = 0.9–6 nM) compared to methyl or halogenated analogs. The -CF₃ group in [4-(trifluoromethyl)phenyl] sulfamate is expected to show intermediate activity, though direct Ki data are unavailable.
  • Trade-off with Stability : While nitro groups improve potency, they may compromise metabolic stability. The -CF₃ group in this compound balances moderate electron withdrawal with better pharmacokinetic profiles than nitro derivatives .

Stability Under Physiological Conditions

  • This compound : Demonstrates instability under basic conditions (e.g., aqueous NaOH) due to hydrolysis of the sulfamate moiety, attributed to the -CF₃ group’s inductive effect .
  • Analog Comparisons :
    • N,N-Dimethyl Sulfamates with Methyl Groups : More stable under basic conditions but less potent against hCAIX/XII.
    • Ureido-Linked Sulfamates (e.g., S4, FC9-399A) : Greater stability in neutral or acidic environments due to hydrogen-bonding interactions from ureido groups .

Q & A

Q. What are the optimal synthetic routes for [4-(trifluoromethyl)phenyl] sulfamate, and how can purity be validated?

  • Methodological Answer : The synthesis of sulfamate derivatives often involves reacting sulfonyl chlorides with amines or alcohols under controlled conditions. For this compound, a plausible route is the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride (structural analog: [4-(trifluoromethyl)phenyl]methanesulfonyl chloride, ≥95% purity ) with hydroxylamine or its derivatives.
  • Purification : Use column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
  • Validation : Confirm purity via HPLC (>98% ) and characterize using 1^1H/13^13C NMR and FTIR. For crystallinity assessment, employ X-ray diffraction (SHELX programs ).

Q. How can researchers resolve inconsistencies in spectroscopic data during structural characterization?

  • Methodological Answer : Contradictions in NMR or mass spectra often arise from solvent impurities, tautomerism, or dynamic equilibria.
  • Step 1 : Re-run spectra in deuterated DMSO or CDCl₃ to assess solvent effects.
  • Step 2 : Perform variable-temperature NMR to identify dynamic processes (e.g., hindered rotation in sulfamate groups).
  • Step 3 : Cross-validate with high-resolution mass spectrometry (HRMS) and compare with literature data (e.g., PubChem entries ).

Q. What experimental protocols are recommended for assessing sulfamate stability under physiological conditions?

  • Methodological Answer :
  • Hydrolytic Stability : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS.
  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Light Sensitivity : Store samples in amber vials and compare degradation rates under UV/Vis light vs. dark conditions .

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of this compound with target enzymes?

  • Methodological Answer :
  • Docking Studies : Use PyRx or AutoDock Vina to model sulfamate-enzyme binding. Input the compound’s 3D structure (optimized via Gaussian at B3LYP/6-31G* level) and target proteins (e.g., carbonic anhydrase or deubiquitinating enzymes ).
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns using GROMACS, focusing on hydrogen bonds between the sulfamate group and catalytic residues .

Q. What strategies address contradictory bioactivity data in sulfamate-based enzyme inhibition studies?

  • Methodological Answer :
  • Source Analysis : Compare assay conditions (e.g., PR-619 inhibits DUBs at 10 µM , but non-specific binding may occur at higher concentrations).
  • Selectivity Profiling : Use kinase/deubiquitinase inhibitor panels to rule off-target effects.
  • Structural Modifications : Introduce substituents to the phenyl ring (e.g., electron-withdrawing groups) to enhance binding specificity .

Q. How can researchers design experiments to elucidate the sulfamate group’s role in pharmacological activity?

  • Methodological Answer :
  • Isosteric Replacement : Synthesize analogs replacing the sulfamate with sulfonamide or carboxylate groups. Compare IC₅₀ values in enzyme assays .
  • Metabolic Profiling : Use 19^{19}F NMR to track metabolic stability in liver microsomes, identifying sulfamate hydrolysis products.
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase II) using SHELXL refinement to visualize binding modes.

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